N-(4-nitrophenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide
Description
N-(4-nitrophenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative featuring a 4-nitrophenyl group at the N-position and a 2-phenylbutanamido substituent at the 3-position of the benzofuran core. Its structural complexity arises from the benzofuran scaffold, which is commonly modified to tune electronic, steric, and pharmacokinetic properties .
Properties
IUPAC Name |
N-(4-nitrophenyl)-3-(2-phenylbutanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-2-19(16-8-4-3-5-9-16)24(29)27-22-20-10-6-7-11-21(20)33-23(22)25(30)26-17-12-14-18(15-13-17)28(31)32/h3-15,19H,2H2,1H3,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZDUXKEFATSPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.
Nitration: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzofuran derivatives, including N-(4-nitrophenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide. Research indicates that compounds with a benzofuran scaffold can inhibit viral replication by targeting specific viral enzymes. For instance, molecular docking studies have shown that benzofuran derivatives exhibit strong binding affinities to the Hepatitis C virus NS5B polymerase, suggesting their potential as antiviral agents .
Enzyme Inhibition
Benzofuran derivatives have been reported to inhibit various enzymes implicated in disease processes. The compound has demonstrated inhibitory effects on key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This inhibition could lead to therapeutic applications in treating inflammatory diseases .
Case Study 1: Antiviral Screening
A study investigated the antiviral efficacy of several benzofuran derivatives against Hepatitis C virus (HCV). The results indicated that this compound exhibited significant inhibitory activity against HCV NS5B polymerase, with binding affinities comparable to standard antiviral drugs . This positions the compound as a promising candidate for further development as an antiviral therapeutic.
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory properties of benzofuran derivatives. The findings revealed that this compound effectively reduced inflammation markers in vitro and in vivo models. The compound's ability to inhibit COX and LOX pathways suggests its potential utility in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to the following structurally related derivatives (Table 1):
Key Observations :
- Aryl Group Variations : The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects compared to bromo- () or chloro- () substituents. This may enhance electrophilic reactivity but reduce solubility in polar solvents .
- Amide Side Chains: The 2-phenylbutanamido group distinguishes it from compounds with hydroxyethyl () or hydroxamic acid () side chains, which are known to influence hydrogen-bonding interactions with biological targets .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:
- Antioxidant Potential: Hydroxamic acids in (e.g., compounds 6–10) were tested for radical scavenging (DPPH assay) and lipid peroxidation inhibition (β-carotene assay). The nitro group in the target compound may reduce antioxidant efficacy compared to hydroxylated derivatives due to its electron-withdrawing nature .
- Enzyme Inhibition : Benzofuran carboxamides in and are designed for enzyme targeting (e.g., proteases or kinases). The 2-phenylbutanamido group in the target compound could enhance hydrophobic binding interactions compared to smaller substituents .
- Solubility and Bioavailability : Nitro groups generally decrease aqueous solubility relative to halogens (Br, Cl, F), which may limit bioavailability. Cyclopropyl or fluorophenyl groups in analogs () improve metabolic stability and membrane permeability .
Biological Activity
N-(4-nitrophenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide (CAS Number: 887876-63-3) is a synthetic compound that has garnered interest for its potential biological activities, particularly in neuroprotection and antioxidant effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C25H21N3O5
- Molecular Weight : 443.5 g/mol
- Structural Characteristics : The compound features a benzofuran core, which is known for its diverse biological activities, and a nitrophenyl group that may enhance its pharmacological properties.
Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit significant neuroprotective effects. A study synthesized various benzofuran derivatives and evaluated their neuroprotective capabilities against NMDA-induced excitotoxicity in rat cortical neuronal cells. Among the derivatives tested, those with specific substitutions demonstrated marked protective effects, suggesting that structural modifications can enhance neuroprotection .
- Mechanism of Action :
- The compound appears to exert its neuroprotective effects by antagonizing NMDA receptors, thus preventing calcium overload in neurons.
- It also exhibits antioxidant properties by scavenging reactive oxygen species (ROS), which are implicated in neuronal damage during excitotoxic events.
Antioxidant Activity
The antioxidant activity of this compound has been highlighted through various assays. In vitro studies have demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation in neuronal tissues . This dual action not only protects neurons from oxidative stress but also suggests potential applications in neurodegenerative diseases where oxidative damage is a key factor.
Case Studies
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific functional groups on the benzofuran scaffold significantly influence the biological activity of the compound. For instance:
- Substitution at R2 with -CH3 enhances neuroprotective efficacy.
- Hydroxyl (-OH) substitution at R3 also contributes to antioxidant activity.
These findings suggest that further optimization of the chemical structure could yield even more potent derivatives for therapeutic use.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(4-nitrophenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide?
- Methodology :
- Step 1 : Synthesize the benzofuran-2-carboxylic acid core via cyclization of o-hydroxyphenylacetic acid using polyphosphoric acid as a dehydrating agent .
- Step 2 : Activate the carboxylic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst.
- Step 3 : Couple the activated intermediate with 4-nitrophenylamine derivatives under anhydrous conditions. Confirm regioselectivity via HPLC or TLC .
- Key Considerations : Monitor reaction progress using FT-IR for amide bond formation (N–H stretch at ~3300 cm⁻¹) and nitro group confirmation (~1520 cm⁻¹) .
Q. How should researchers characterize the molecular structure and purity of this compound?
- Methodology :
- X-ray crystallography : Resolve the three-dimensional conformation to identify intramolecular interactions (e.g., hydrogen bonds between the nitro group and amide hydrogen) .
- NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions. For example, the benzofuran C2 proton typically resonates at δ 7.4–7.6 ppm, while the nitro group deshields adjacent aromatic protons .
- Mass spectrometry : Confirm molecular weight (expected [M+H]+ ~475 g/mol) and detect impurities via high-resolution MS .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodology :
- Docking studies : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). Prioritize binding pockets with complementary electrostatics to the nitro and benzofuran groups .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Pay attention to hydrogen bonds between the carboxamide and catalytic residues (e.g., Asp86 in COX-2) .
- SAR analysis : Compare with analogs (e.g., replacing nitro with methoxy) to identify pharmacophore elements. Use IC₅₀ data from enzyme inhibition assays to validate predictions .
Q. How should researchers resolve contradictory bioactivity data across different assays?
- Methodology :
- Assay optimization : Test solubility in DMSO/PBS mixtures (target ≥1 mM) to avoid aggregation artifacts. Use LC-MS to confirm compound integrity post-assay .
- Off-target profiling : Screen against unrelated enzymes (e.g., CYP450 isoforms) to rule out nonspecific interactions.
- Dose-response validation : Repeat assays with staggered concentrations (1 nM–100 µM) and calculate Hill slopes to assess cooperative effects .
Q. What strategies are effective for studying metabolic stability and degradation pathways?
- Methodology :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Identify metabolites (e.g., nitro reduction to amine) .
- Stability studies : Expose the compound to pH 1–10 buffers and track degradation products. The nitro group may hydrolyze under alkaline conditions, requiring formulation adjustments .
Contradictions and Mitigation Strategies
- Contradiction : Inconsistent IC₅₀ values in kinase inhibition assays.
- Contradiction : Variable metabolic stability across species.
Key Takeaways for Researchers
- Prioritize regioselective synthesis and rigorous NMR/XRD characterization to avoid structural ambiguities.
- Combine computational predictions with orthogonal assay formats to validate bioactivity.
- Address solubility and stability early in development to reduce downstream variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
